molecular formula C18H28N4O2 B11004047 N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B11004047
M. Wt: 332.4 g/mol
InChI Key: BRRJZINIQPGHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(3-Methylbutyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a synthetic piperazine-carboxamide derivative characterized by a 3-methylbutylamino side chain attached to an acetamide group and a phenyl-substituted piperazine ring. The 3-methylbutyl group introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C18H28N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-(3-methylbutylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C18H28N4O2/c1-15(2)8-9-19-17(23)14-20-18(24)22-12-10-21(11-13-22)16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3,(H,19,23)(H,20,24)

InChI Key

BRRJZINIQPGHRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CNC(=O)N1CCN(CC1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 4-phenylpiperazine with an appropriate acylating agent to form the piperazine derivativeThe final step involves the formation of the amide linkage by reacting the intermediate with an appropriate carboxylic acid derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals[][3].

Mechanism of Action

The mechanism of action of N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the piperazine-carboxamide core but differ in substituents, which critically impact physicochemical properties and bioactivity. Below is a comparative analysis based on synthesis, structural features, and biological data (where available):

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Substituents/R-Groups Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Biological Activity (if reported)
N-{2-[(3-Methylbutyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide Piperazine-carboxamide 3-Methylbutylamino, phenyl ~378 (estimated) N/A N/A Not reported
N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) Quinazolinone-piperazine-carboxamide 3-Fluorophenyl, quinazolinone N/A 52.2 189.5–192.1 Not specified
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine-carboxamide 4-Chlorophenyl, ethyl 283.78 N/A N/A Intermediate in organic synthesis
N-{2-[(1H-Benzimidazol-2-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide (Y044-5493) Piperazine-carboxamide Benzimidazol-2-ylamino, phenyl 378.43 N/A N/A Screening candidate (unspecified)
N-[2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl]-4-(2-pyrimidinyl)piperazine-1-carboxamide Piperazine-carboxamide Pyrimidinyl, 3-(trifluoromethyl)phenyl N/A N/A N/A Not reported

Table 2: Key Substituent Effects on Properties

Substituent Type Impact on Properties Example Compounds
Halogenated Aryl (F, Cl) Increases lipophilicity and metabolic stability; may enhance receptor binding via hydrophobic interactions . A2, A3, A4 ; Y043-7519
Alkyl Chains (3-Methylbutyl) Enhances lipophilicity and membrane permeability; may prolong half-life . Target compound
Heterocyclic (Pyrimidinyl) Introduces hydrogen-bonding potential; may improve solubility or target specificity . Compound in
Benzimidazole Derivatives May confer antimicrobial or anticancer activity via DNA intercalation or enzyme inhibition . Y044-5493

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.